Product packaging for tert-Butyl (2-cyanopropan-2-yl)carbamate(Cat. No.:CAS No. 133117-97-2)

tert-Butyl (2-cyanopropan-2-yl)carbamate

Cat. No.: B152847
CAS No.: 133117-97-2
M. Wt: 184.24 g/mol
InChI Key: GIGXCVOTKUOLHM-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry Research

In contemporary organic chemistry, the significance of tert-Butyl (2-cyanopropan-2-yl)carbamate lies in its utility as a precursor for more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group for the amine is a key feature. The Boc group is stable under a variety of reaction conditions but can be readily removed when necessary, offering synthetic chemists considerable flexibility. nbinno.com This attribute makes the compound a valuable tool in multi-step syntheses where selective protection and deprotection of an amine are crucial.

The carbamate (B1207046) group itself is a key structural motif in many therapeutic agents, and its inclusion in molecules can enhance biological activity. nih.gov While research on the specific biological activities of this compound is ongoing, its role as a synthetic intermediate for creating potentially bioactive compounds is well-established. smolecule.com

Role as a Versatile Chemical Building Block in Academic Contexts

The versatility of this compound as a chemical building block stems from its dual functionality. It incorporates both a protected amine and a reactive nitrile (cyano) group. nbinno.com This allows for a wide range of chemical transformations, making it a sought-after reagent for researchers. nbinno.com

The nitrile group can undergo various reactions, such as hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents to form ketones. These transformations allow for the introduction of diverse functionalities into a molecule. The protected amine, once deprotected, can participate in reactions like amide bond formation, alkylation, or arylation. This dual reactivity enables the construction of complex molecular architectures from a relatively simple starting material. nbinno.com

Overview of Key Research Areas Explored for this compound

Research involving this compound is primarily focused on its application in the synthesis of pharmaceuticals and other biologically active compounds. nbinno.com It serves as a key intermediate in the development of new therapeutic agents. nbinno.com The structure is amenable to modifications that are essential for creating molecules with specific pharmacological activities. nbinno.com

Another area of exploration is in the development of novel synthetic methodologies. The predictable reactivity of the compound makes it a useful substrate for testing new reactions and catalysts. nbinno.com Furthermore, its chemical properties are being leveraged in material science for the synthesis of novel polymers and functional materials with customized characteristics. nbinno.com

Below are data tables detailing the physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
IUPAC Name tert-butyl N-(2-cyanopropan-2-yl)carbamate

Table 2: Computed Properties

Property Value
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 184.121177757 Da
Monoisotopic Mass 184.121177757 Da
Topological Polar Surface Area 62.1 Ų

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2 B152847 tert-Butyl (2-cyanopropan-2-yl)carbamate CAS No. 133117-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-cyanopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGXCVOTKUOLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 2 Cyanopropan 2 Yl Carbamate

Stereoselective Synthesis Approaches for Chiral tert-Butyl (1-cyanopropan-2-yl)carbamate

The synthesis of specific enantiomers of tert-butyl (1-cyanopropan-2-yl)carbamate is crucial when it is used as a building block for chiral bioactive molecules. yale.edu Stereoselective synthesis ensures the production of a single desired stereoisomer, which is essential for pharmacological specificity.

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. This approach leverages the existing stereochemistry of the starting material to build the target chiral molecule. For the synthesis of (S)- or (R)-tert-butyl (1-cyanopropan-2-yl)carbamate, a suitable starting material could be a chiral amino acid, such as L- or D-alanine.

The general process would involve:

Protection: The amino group of the chiral amino acid is protected, often with a group other than Boc if the final product requires it.

Modification: The carboxylic acid moiety is chemically transformed into a cyanomethyl group (-CH₂CN). This multi-step transformation is a key part of the synthesis.

Carbamate (B1207046) Formation: If not already the protecting group, the Boc group is introduced to form the final carbamate product.

This methodology has been successfully applied in the synthesis of other chiral molecules, starting from commercially available and optically pure materials like cis-2-aminocyclohexanols to produce target compounds in excellent enantiomeric purity. d-nb.info

Asymmetric induction involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of a reaction, creating a preference for one enantiomer over the other from a prochiral substrate. A prominent method for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.gov

This approach typically involves a three-step sequence: nih.gov

Condensation: A ketone precursor is condensed with the chiral tert-butanesulfinamide to form an N-sulfinyl imine.

Nucleophilic Addition: A cyanide source (e.g., from a Strecker-type reaction) is added to the imine. The chiral sulfinyl group directs the nucleophilic attack to one face of the C=N double bond, thereby establishing the desired stereocenter with high diastereoselectivity.

Cleavage: The tert-butanesulfinyl auxiliary group is removed under mild acidic conditions to yield the free chiral amine, which can then be protected with a Boc group to give the final product.

This strategy is highly versatile and has been employed on large scales for the production of a wide array of chiral amines used in drug discovery and development. yale.educa.gov

Carbamate Formation Reactions for tert-Butyl (2-cyanopropan-2-yl)carbamate

The formation of the carbamate functional group is the defining step in the synthesis of this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis because it is stable to most bases and nucleophiles but can be easily removed with moderately strong acids. wikipedia.org

The most common and straightforward method for introducing the Boc protecting group onto an amine is through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. wikipedia.org This reaction involves treating the precursor amine, 2-amino-2-methylpropanenitrile (B28548), with Boc₂O in the presence of a base.

The reaction is typically carried out under mild conditions. Common bases include triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), and solvents like dichloromethane (B109758) (DCM), chloroform, or acetonitrile (B52724) are frequently used. chemicalbook.com The reaction can also be performed under aqueous conditions using a base like sodium bicarbonate. wikipedia.org The process is highly efficient, often leading to high yields of the desired N-Boc protected product. nih.gov

Amine SubstrateBaseSolventTypical ConditionsReference
2-amino-2-methylpropanenitrileTriethylamine (TEA)Dichloromethane (DCM)Room Temperature, 18 hours
Generic AmineSodium BicarbonateAqueous ConditionsNot specified wikipedia.org
2-nitroanilineTriethylamine (TEA)Not specifiedInstantaneous nih.gov
Generic Amine4-dimethylaminopyridine (DMAP)AcetonitrileNot specified chemicalbook.com

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, which includes the use of metal-free catalysts. rsc.org For carbamate synthesis, metal-free approaches offer an alternative to traditional methods that might employ metal-based reagents.

One such approach involves the one-pot synthesis of carbamates from amines, CO₂, and an alcohol using an organic base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sci-hub.seresearchgate.net In this process, DBU can activate CO₂ and facilitate the reaction with the amine and alcohol to form the carbamate under mild conditions. sci-hub.se While not specifically detailed for this compound, this methodology represents a promising green and efficient route for carbamate formation in general. researchgate.net These reactions often avoid the use of toxic reagents like phosgene (B1210022) and can be highly efficient. sci-hub.se

Optimizing the efficiency and yield of the synthesis is a critical aspect of chemical production. For the synthesis of this compound, several parameters can be adjusted to maximize the output and purity of the product.

Key optimization factors include:

Reaction Time: Prolonged reaction times, such as stirring for 18 hours, can ensure the reaction goes to completion. orgsyn.org

Temperature: While many Boc-protection reactions proceed at room temperature, adjusting the temperature can influence the reaction rate and selectivity. orgsyn.org

Solvent: The choice of solvent can significantly affect yields; benzene (B151609) or methylene (B1212753) chloride have been noted to give superior yields in some carbamate syntheses. orgsyn.org

Purification Method: Post-reaction workup and purification are crucial for obtaining a high-purity product. Purification by silica (B1680970) gel column chromatography is a common and effective method. Recrystallization can also be employed to yield highly pure crystalline products. orgsyn.org

ParameterConditionImpact on Yield/PurityReference
Reaction TimeOvernight (e.g., 18 hours)Can lead to higher yields by ensuring complete reaction. orgsyn.org
Stirring Rate40-120 rpm (for specific reactions)Vigorous agitation can markedly lower the yield in some cases. orgsyn.org
Solvent ChoiceBenzene or Methylene ChlorideCan provide superior yields compared to other solvents. orgsyn.org
PurificationSilica Gel Column ChromatographyYields high-purity product by separating it from byproducts.
CatalystTraces of moistureCan catalyze certain carbamate formation reactions. orgsyn.org

Innovative Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound, which are valuable scaffolds in medicinal chemistry and materials science, has driven the development of innovative and efficient synthetic methodologies. These advanced routes offer improvements in yield, stereoselectivity, and substrate scope, enabling the creation of diverse molecular architectures. Key among these are strategies that build upon classic name reactions, adapting them for the specific challenges posed by complex carbamate structures. This section explores three such innovative approaches: a modified Bruylants approach for piperazine (B1678402) derivatives, the application of the Curtius rearrangement for the core carbamate structure, and phase transfer catalyzed alkylations for derivative synthesis.

Modified Bruylants Approach for Substituted Piperazine Derivatives

The Bruylants reaction traditionally involves the substitution of the cyano group in an α-aminonitrile with a Grignard reagent. wikipedia.orgsemanticscholar.org The accepted mechanism proceeds not through direct displacement, but via the formation of an iminium ion intermediate after the loss of the cyanide ion, which is then attacked by the organometallic nucleophile. semanticscholar.orgresearchgate.net This pathway makes the reaction particularly useful for creating sterically hindered C-C bonds adjacent to a nitrogen atom.

A modified approach, leveraging the principles of the Bruylants reaction, can be conceptualized for the synthesis of complex piperazine derivatives that could serve as analogues. Piperazines are prevalent structures in pharmaceuticals, and their C-substitution offers a route to novel chemical entities. nih.govmdpi.com The synthesis of a substituted piperazine ring often requires the controlled formation of a 1,4-diamine precursor followed by cyclization.

A potential "Strecker-Bruylants" sequence could be employed. This would begin with a three-component Strecker reaction involving an aldehyde, a primary amine (or ammonia), and a cyanide source to form the initial α-aminonitrile. organic-chemistry.orgwikipedia.orgmdpi.com For piperazine synthesis, a bifunctional starting material would be necessary. For example, a protected aminoaldehyde could react with a primary amine and cyanide to generate a diamine precursor containing a nitrile group. An intramolecular Bruylants-type cyclization could then, in principle, form the piperazine ring, although this specific intramolecular variant is less common.

Alternatively, an intermolecular Bruylants reaction on a suitable α-aminonitrile, followed by further functional group manipulation and a subsequent cyclization step (e.g., reductive amination or nucleophilic substitution), represents a more flexible strategy for accessing diverse substituted piperazines. libretexts.orgnih.gov Additives such as silver tetrafluoroborate (B81430) can be used to promote the formation of the key iminium ion intermediate, thereby improving the yield of the Bruylants reaction, particularly with vinylic Grignard reagents. nih.gov

Reaction Step Description Key Reagents Intermediate/Product
1. α-Aminonitrile Formation (Strecker Synthesis) Condensation of an aldehyde, an amine, and a cyanide source.Aldehyde (R-CHO), Primary Amine (R'-NH₂), Cyanide (e.g., KCN, TMSCN)α-Aminonitrile
2. Cyano-Group Substitution (Bruylants Reaction) Replacement of the nitrile group with an organometallic reagent.Grignard Reagent (R''-MgBr), Organozinc ReagentsSubstituted Amine
3. Potential Cyclization Formation of the piperazine ring from a suitable diamine precursor.Dependent on precursor structure (e.g., reductive amination conditions)Substituted Piperazine

This table outlines a conceptual sequence for synthesizing piperazine derivatives based on the principles of the Strecker and Bruylants reactions.

Curtius Rearrangement Applications in Carbamate Synthesis

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into primary amines, urethanes (carbamates), or ureas via an isocyanate intermediate. researchgate.netgoogle.com This reaction is particularly well-suited for the synthesis of tert-butyl carbamates, including the core structure of this compound and its analogues. The process offers a robust alternative to methods using phosgene or other hazardous reagents.

The modern application of this rearrangement for tert-butyl carbamate synthesis often begins with a carboxylic acid, which is converted in situ to an acyl azide (B81097). This is commonly achieved by reacting the carboxylic acid with reagents like diphenylphosphoryl azide (DPPA) or, in a one-pot method, with di-tert-butyl dicarbonate and sodium azide. wikipedia.orgresearchgate.net The acyl azide intermediate is thermally or photochemically induced to rearrange, losing nitrogen gas (N₂) to form a highly reactive isocyanate. researchgate.net This isocyanate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture. For the synthesis of tert-butyl carbamates, tert-butanol (B103910) is used as the trapping agent.

Recent advancements have refined this one-pot process, allowing it to proceed at low temperatures and with high efficiency. The use of zinc(II) triflate as a catalyst in conjunction with tetrabutylammonium (B224687) bromide has been shown to facilitate the reaction between the in situ-generated tert-butoxide and the isocyanate, leading to high yields of the desired tert-butyl carbamate. wikipedia.org This method is compatible with a wide array of functional groups, making it highly valuable for the synthesis of complex molecules. nih.gov

Carboxylic Acid Precursor Key Reagents Catalyst/Additive Solvent Temp (°C) Yield (%) Reference
Adamantane-1-carboxylic acidNaN₃, (Boc)₂OZn(OTf)₂, TBABToluene4091 semanticscholar.org
4-Phenylbutyric acidNaN₃, (Boc)₂OZn(OTf)₂, TBABToluene4095 researchgate.net
4-Methoxybenzoic acidNaN₃, (Boc)₂O-Dioxane/H₂O9096 nih.gov
Thiophene-2-carboxylic acid(From acyl chloride + NaN₃)-Toluene100-
Coumalic acidDPPA, Et₃N-t-BuOH--

This table presents selected research findings on the synthesis of tert-butyl carbamates using the Curtius rearrangement, illustrating the variety of substrates and reaction conditions employed.

Phase Transfer Catalyzed Alkylation Reactions in Derivative Preparation

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). nih.gov This methodology is particularly effective for alkylation reactions, where a nucleophile, often an anion soluble in an aqueous phase, needs to react with an organic substrate soluble in an organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the anion from the aqueous or solid phase into the organic phase.

In the context of preparing derivatives of this compound, PTC provides an efficient and scalable method for C-alkylation or N-alkylation. For instance, the nitrogen of the carbamate group, once deprotonated by a strong base (e.g., potassium hydroxide), can act as a nucleophile. The resulting anion is shuttled by the PTC catalyst into the organic phase where it can react with an alkylating agent (e.g., dimethyl sulfate (B86663), benzyl (B1604629) bromide). This avoids the need for expensive anhydrous solvents and allows for reactions to be run under milder conditions.

This method has been successfully applied to the synthesis of various carbamate derivatives. A patented process describes the alkylation of a tert-butyl carbamate derivative using dimethyl sulfate as the alkylating agent, potassium hydroxide (B78521) as the base, and tetrabutylammonium bromide as the phase transfer catalyst in ethyl acetate. The efficiency of PTC alkylation allows for high yields and selectivity, minimizing side reactions and simplifying product purification. nih.gov The choice of catalyst, solvent, and base can be optimized to suit the specific substrate and alkylating agent, making it a versatile tool for creating a library of analogues.

Substrate Alkylating Agent Catalyst Base Solvent Yield (%) Reference
(R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl esterDimethyl sulfateTetrabutylammonium bromide50% KOHEthyl acetate95
5,5-DiphenylhydantoinAllyl bromideTetrabutylammonium bromide50% KOHToluene/H₂O99
2-Methylbenzyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% KOHToluene99 nih.gov
PhenylacetonitrileEthyl bromideAliquat 33650% NaOH-93 nih.gov

This table showcases examples of phase transfer catalyzed alkylation reactions, highlighting the key components and high yields typically achieved.

Elucidation of Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Cyanopropan 2 Yl Carbamate

Electrophilic and Nucleophilic Reaction Profiles

The reactivity of tert-Butyl (2-cyanopropan-2-yl)carbamate is characterized by the interplay between the tertiary carbon center and the nucleophilic carbamate (B1207046) nitrogen.

Investigation of Nucleophilic Substitution at the Cyanopropyl Moiety

Nucleophilic substitution at the tertiary carbon of the 2-cyanopropan-2-yl group is mechanistically constrained. A concerted bimolecular (SN2) reaction is significantly hindered by the steric bulk of the two methyl groups and the tert-butoxycarbonylamino moiety. nih.gov Consequently, substitution pathways are more likely to proceed through a stepwise unimolecular (SN1) mechanism, which involves the formation of a tertiary carbocation intermediate. acs.org

The stability of this potential carbocation would be a critical factor. While tertiary carbocations are generally more stable than secondary or primary ones, the electronic influence of the adjacent cyano and carbamate groups must be considered. The reaction's viability would depend on the ability of the leaving group to depart and the capacity of the solvent to stabilize the resulting charged intermediate. nih.gov In largely aqueous solvents, the separation of ion pair intermediates to form free carbocations is more favored, potentially allowing for nucleophilic attack. acs.org However, without a particularly good leaving group or conditions that strongly favor ionization, direct nucleophilic substitution at this sterically congested tertiary center remains a challenging transformation.

Alkylation Reactions of the Carbamate Functionality

The carbamate nitrogen atom in this compound possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic and amenable to alkylation. This transformation is a common strategy for the synthesis of N-alkylated compounds. researchgate.netnih.gov

The N-alkylation of Boc-protected amines is typically achieved by treating the carbamate with a suitable base in an inert solvent, followed by the addition of an alkylating agent, such as an alkyl halide. A variety of bases can be employed, including hindered alkoxides like potassium tert-butoxide or carbonates like cesium carbonate (Cs₂CO₃), often in combination with an additive like tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction. researchgate.netgoogle.com For instance, a mild and selective protocol for the N-alkylation of carbamates utilizes Cs₂CO₃ and TBAI with a halide electrophile, yielding N-alkyl carbamates in high yields. researchgate.net This method avoids the harsher conditions or less selective outcomes of some alternative procedures.

Oxidative and Reductive Transformation Studies

The oxidative and reductive transformations of this compound primarily involve the cyano group, as the tert-butoxycarbonyl (Boc) protecting group is generally stable to many oxidative conditions and catalytic hydrogenation. researchgate.nettotal-synthesis.com

The nitrile functionality is susceptible to reduction to a primary amine. This transformation is of significant synthetic utility, converting the starting material into a vicinal diamine derivative. A variety of reducing agents can accomplish this, even in the presence of the Boc-carbamate. Methods include catalytic hydrogenation, often using catalysts like Raney-Nickel, sometimes activated with palladium. researchgate.netdundee.ac.uknih.gov Another effective method is the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, which provides a mild and catalytic process for nitrile reduction to Boc-protected amines. researchgate.netorganic-chemistry.org Complex metal hydrides such as lithium aluminum hydride (LiAlH₄) can also be used, though they are less selective and may require careful control of reaction conditions. libretexts.org

Under hydrolytic conditions, the nitrile group can be converted to a carboxylic acid or a primary amide intermediate. chemistrysteps.com Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, followed by nucleophilic attack by water, while base-catalyzed hydrolysis begins with the nucleophilic addition of a hydroxide (B78521) ion. chemistrysteps.com

Regarding oxidation, the Boc group itself is robust. However, specific reagents could potentially oxidize other parts of the molecule if they were present. For the parent compound, significant oxidation is not a primary reaction pathway under standard conditions.

Cycloaddition Reactions Involving Carbamate-Substituted Dienes

While this compound is not a diene, the influence of the tert-butylcarbamate (B1260302) group is highly relevant in the context of cycloaddition reactions when it is attached to a diene framework. A key example is tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate, a carbamate-substituted diene that exhibits versatile reactivity in Diels-Alder reactions. mdpi.comnih.gov

Diels-Alder Cycloadditions with Diverse Dienophiles

The compound tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate has been described as a "chameleon" diene. mdpi.comresearchgate.net The electron-donating nature of the tert-butylcarbamate (BocNH-) group at the 5-position allows the diene to undergo efficient Diels-Alder cycloadditions with a wide range of alkene dienophiles, including those that are electron-deficient, electron-rich, and electron-neutral. mdpi.com

This broad reactivity is noteworthy because Diels-Alder reactions typically proceed most efficiently between an electron-rich diene and an electron-poor dienophile (a normal electron-demand cycloaddition). mdpi.com The carbamate-substituted pyranone, however, reacts effectively with both electronically matched dienophiles like methyl acrylate (B77674) and mismatched dienophiles like butyl vinyl ether. mdpi.comresearchgate.net

Table 1: Diels-Alder Cycloadditions of tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate with Various Dienophiles. mdpi.com
DienophileElectronic NatureMajor Product(s)Reaction Conditions
Methyl acrylateElectron-deficient5-substituted bicyclic lactone (endo/exo mixture)Thermal
Butyl vinyl etherElectron-rich5-substituted bicyclic lactoneThermal
Vinyl acetateElectron-neutral/slightly rich5-substituted bicyclic lactone (endo/exo mixture)Thermal
AcrylonitrileElectron-deficient5-substituted bicyclic lactoneThermal

Electronic Effects in Cycloaddition Regioselectivity

The regioselectivity of the Diels-Alder reaction is strongly governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com In the case of tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate, the powerful electron-donating carbamate group at the C5 position dictates the outcome.

Regardless of the electronic nature of the dienophile, the cycloaddition consistently yields the 5-substituted bicyclic lactone as the major regioisomer. mdpi.comnih.gov This corresponds to the "para" adduct, where the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile (in normal electron-demand reactions) or vice-versa. chemistrysteps.com The resonance effect of the carbamate group increases the electron density at the C2 and C4 positions of the pyranone ring, but sterics and secondary orbital interactions favor the formation of the 5-substituted ("para") and 6-substituted ("ortho") adducts, with the "para" adduct being predominantly formed in this system. mdpi.commasterorganicchemistry.com

While regioselectivity remains constant, the reaction kinetics are sensitive to the electronic matching of the reactants. Cycloadditions with electronically matched, electron-deficient dienophiles (like methyl acrylate) proceed significantly faster than those with electronically mismatched, electron-rich dienophiles (like butyl vinyl ether). mdpi.comresearchgate.net This observation is consistent with a normal electron-demand Diels-Alder mechanism where a smaller HOMO-LUMO energy gap leads to a lower activation energy and a faster reaction rate. mdpi.com

Strategic Applications of Tert Butyl 2 Cyanopropan 2 Yl Carbamate in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architectures

tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a valuable intermediate in the synthesis of more elaborate organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov Its bifunctional nature, possessing both a protected amine and a nitrile group, allows for sequential and selective transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, thus providing a gateway to a variety of functional groups.

A significant application of structurally related chiral β-amino nitriles is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. mdpi.comeurekaselect.comnih.gov These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.gov Compounds like Vildagliptin and Saxagliptin feature a cyanopyrrolidine moiety, which is structurally analogous to the core of this compound. mdpi.com The synthesis of these complex inhibitors often involves the use of chiral amino nitriles as key building blocks to construct the core heterocyclic scaffold with the correct stereochemistry, which is crucial for their biological activity. mdpi.comclinicsearchonline.org The protected amine in these intermediates allows for peptide couplings or other N-functionalization steps, while the nitrile is a key pharmacophoric feature or a precursor to it. nih.gov

Utilization as a Chiral Building Block

The inherent chirality of this compound makes it an excellent chiral building block in asymmetric synthesis. The stereocenter at the second carbon of the propanenitrile backbone is pivotal for transferring chirality to the target molecule.

The use of chiral building blocks is a fundamental strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. This compound can be employed in reactions where the pre-existing stereocenter directs the formation of new stereocenters. For instance, the nitrile group can be elaborated, or the carbamate (B1207046) can be deprotected and the resulting amine can participate in diastereoselective reactions. This approach is instrumental in the synthesis of enantiomerically pure compounds, avoiding the need for chiral resolutions at later stages of a synthetic sequence. The Boc group can stabilize intermediates in asymmetric catalysis, and the chiral carbamate can direct the stereochemistry during cyclization or alkylation steps. nih.gov

Chiral α-amino acids are fundamental constituents of peptides and proteins and are also valuable as chiral synthons. mdpi.com this compound can serve as a precursor for the synthesis of non-proteinogenic α-amino acids. Non-proteinogenic amino acids are crucial for probing biological processes and for the development of peptide-based therapeutics with improved pharmacological properties. mdpi.comorganic-chemistry.org

The synthesis of these specialized amino acids can be achieved through various transformations of the nitrile and the protected amine functionalities of the carbamate. For example, the nitrile group can undergo hydrolysis to a carboxylic acid, which, after appropriate manipulation of the carbon skeleton, can lead to the formation of a novel α-amino acid. The synthesis of β-amino acids and their derivatives, which are also important in medicinal chemistry, can be achieved through stereocontrolled cross-electrophile coupling reactions of α-amino acid-derived precursors. mdpi.comnih.gov

Application as a Protecting Group for Amines (Boc Group)

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org this compound is an example of a molecule containing a Boc-protected amine.

In the synthesis of complex molecules with multiple functional groups, such as peptides and natural products, orthogonal protecting group strategies are essential. eurekaselect.com This strategy involves the use of multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected.

The Boc group is a cornerstone of such strategies. It is stable to basic, nucleophilic, and reducing conditions, but is readily cleaved by acids. This allows it to be used in conjunction with other protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis. This orthogonality is crucial in solid-phase peptide synthesis and in the construction of complex natural products. organic-chemistry.org

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)
FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)
BenzyloxycarbonylCbzHydrogenolysis (H₂, Pd/C)

The removal of the Boc group is typically achieved under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent are commonly used.

The mechanism of Boc deprotection involves the following steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

Fragmentation: The protonated carbamate fragments to release a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.

Protonation of the Amine: Under the acidic conditions, the liberated amine is protonated to form an ammonium (B1175870) salt.

A potential side reaction during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation. To prevent this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation.

Research on Analogues and Derivatives of Tert Butyl 2 Cyanopropan 2 Yl Carbamate

Design and Synthesis of Novel Carbamate (B1207046) Derivatives

The design of novel carbamate derivatives stemming from tert-butyl (2-cyanopropan-2-yl)carbamate often involves the modification of the tert-butyl group, the carbamate linkage, or the cyanopropan-2-yl moiety. The tert-butoxycarbonyl (Boc) group is a well-established protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. nih.gov The synthesis of new derivatives frequently leverages this characteristic.

One common approach to synthesizing novel carbamate derivatives is through the reaction of 2-amino-2-methylpropanenitrile (B28548), the precursor amine for the parent compound, with various chloroformates or other acylating agents. This allows for the introduction of a wide array of substituents in place of the tert-butyl group, leading to a diverse library of compounds with potentially different biological activities and physical properties.

The synthesis of this compound itself can be achieved through the reaction of 2-amino-2-methylpropanenitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure for the introduction of the Boc protecting group onto an amine.

Table 1: Examples of Synthetic Routes for Carbamate Derivatives

Precursor 1Precursor 2Reagent/CatalystProduct
2-amino-2-methylpropanenitrileDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (B128534)This compound
2-amino-2-methylpropanenitrileBenzyl (B1604629) chloroformateSodium bicarbonateBenzyl (2-cyanopropan-2-yl)carbamate
2-amino-2-methylpropanenitrileEthyl chloroformatePyridineEthyl (2-cyanopropan-2-yl)carbamate

Structure-Activity Relationship (SAR) Studies for Modified Structures

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would typically investigate the impact of modifying three key regions of the molecule:

The Alkyl Group of the Carbamate: Replacing the tert-butyl group with other alkyl or aryl groups can influence the compound's lipophilicity, steric hindrance, and metabolic stability. For instance, smaller alkyl groups might increase water solubility, while larger, more complex groups could enhance binding to a biological target.

The Carbamate Linkage: Modifications to the carbamate group itself, such as its replacement with a thiocarbamate or a urea (B33335) linkage, can alter the electronic properties and hydrogen bonding capabilities of the molecule, which are often critical for target interaction.

The Cyanopropan-2-yl Moiety: The cyano group is a key functional group that can participate in various interactions, including dipole-dipole interactions and hydrogen bonding. Altering its position or replacing it with other electron-withdrawing groups can significantly impact the molecule's activity.

While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles from other carbamate-containing compounds can be applied. For example, in many biologically active carbamates, the nature of the substituent on the nitrogen atom and the oxygen atom of the carbamate moiety plays a critical role in determining the compound's potency and selectivity. acs.orgnih.gov

Table 2: Hypothetical SAR Insights for this compound Derivatives

ModificationPredicted Effect on ActivityRationale
Replacement of tert-butyl with smaller alkyl groupsPotential increase in aqueous solubility, possible decrease in binding affinity due to reduced steric bulk.Smaller groups reduce lipophilicity.
Replacement of tert-butyl with aromatic ringsPotential for π-π stacking interactions with biological targets, altering binding modes.Aromatic systems introduce new binding possibilities.
Conversion of cyano group to an amide or carboxylic acidIncreased polarity and hydrogen bonding capacity, likely leading to different biological targets.Changes the electronic and steric profile significantly.

Investigation of Precursor Roles for Biologically Relevant Compounds

Spermidine (B129725) and other polyamines are ubiquitous in living organisms and play vital roles in cell growth, proliferation, and differentiation. The synthesis of spermidine analogs is an active area of research for developing therapeutic agents. While there is no direct literature evidence for the use of this compound as a precursor for spermidine analogs, its structure contains functionalities that could potentially be utilized in such syntheses.

The cyano group can be reduced to a primary amine, which could then be alkylated to build the polyamine backbone. The Boc-protected amine provides a stable handle that can be deprotected at a later stage of the synthesis. A hypothetical synthetic route could involve the reduction of the nitrile to an amine, followed by reaction with a suitable protected aminoalkyl halide, and subsequent deprotection to yield a spermidine analog.

Nitrogen-containing tricyclic diterpenoids are a class of natural products with diverse and potent biological activities. The incorporation of nitrogen into the triterpenoid (B12794562) skeleton is a key strategy in the development of new therapeutic agents. Carbamates can serve as useful intermediates in the synthesis of these complex molecules.

Although no specific examples of using this compound in the synthesis of tricyclic diterpenoids have been reported, the carbamate moiety can be used to introduce a nitrogen atom into a molecule. The carbamate can be hydrolyzed to an amine, which can then participate in cyclization reactions to form the heterocyclic rings characteristic of these diterpenoids. The cyanopropan-2-yl group could also be chemically transformed to participate in these ring-forming reactions.

Functionalization of Carbamate-Bearing Scaffolds for Diverse Applications

The carbamate group is a versatile functional group that can be readily modified, making carbamate-bearing scaffolds like this compound attractive starting materials for the synthesis of a wide range of compounds. acs.orgnih.gov The functionalization of such scaffolds can lead to molecules with applications in medicinal chemistry, materials science, and agrochemicals.

The Boc-protected amine can be deprotected to reveal a primary amine, which can then be subjected to a variety of chemical transformations, including acylation, alkylation, and arylation. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the diversity of accessible derivatives.

These functionalized derivatives can be used as building blocks in the synthesis of more complex molecules, as ligands for metal catalysts, or as monomers for polymerization. The ability to introduce a wide range of functional groups onto the carbamate-bearing scaffold makes it a valuable platform for the development of new molecules with tailored properties. nih.gov

Table 3: Potential Functionalization Reactions of this compound

Functional GroupReagent/ReactionResulting Functional GroupPotential Application
Boc-protected amineTrifluoroacetic acidPrimary amineFurther derivatization, peptide synthesis
Cyano groupH₂/Raney NiPrimary amineBuilding block for polyamines
Cyano groupH₂SO₄/H₂OCarboxylic acidIntroduction of acidic functionality
CarbamateLiAlH₄N-methyl amineAlteration of the core structure

Advanced Analytical Characterization Techniques in Research on Tert Butyl 2 Cyanopropan 2 Yl Carbamate

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular framework of tert-Butyl (2-cyanopropan-2-yl)carbamate. By probing the interactions of the molecule with electromagnetic radiation, researchers can deduce its connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of its atomic arrangement.

In ¹H NMR, the distinct chemical environments of the protons result in a characteristic pattern of signals. The tert-butyl group's nine equivalent protons typically appear as a sharp singlet, while the methyl groups on the cyanopropan-2-yl moiety also produce a singlet at a different chemical shift. The proton attached to the nitrogen of the carbamate (B1207046) group may present as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule resonates at a specific chemical shift, confirming the presence of the quaternary carbons of the tert-butyl group and the cyanopropan-2-yl unit, as well as the carbonyl carbon of the carbamate and the carbon of the nitrile group.

¹H NMR (CDCl₃, 400 MHz)
Chemical Shift (δ) in ppm Description
1.46s, 9H, C(CH₃)₃
1.63s, 6H, C(CH₃)₂CN
5.01br s, 1H, NH
¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ) in ppm Assignment
26.6C(CH₃)₂CN
28.3C(CH₃)₃
49.3C(CH₃)₂CN
80.3C(CH₃)₃
122.1CN
153.4C=O

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement for this compound, which can be used to confirm its molecular formula, C₉H₁₆N₂O₂. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), yielding a precise molecular weight.

High-Resolution Mass Spectrometry (HRMS)
Parameter Value
Molecular Formula C₉H₁₆N₂O₂
Calculated Mass [M+Na]⁺ 207.1055
Found Mass [M+Na]⁺ 207.1053

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays distinct absorption bands that confirm the presence of the carbamate and nitrile moieties. A strong absorption is typically observed for the carbonyl (C=O) stretching of the carbamate group, while the N-H stretch of the amine and the C≡N stretch of the nitrile group also give rise to characteristic peaks.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Functional Group Assignment
3343N-H Stretch
2982C-H Stretch
2241C≡N Stretch
1705C=O Stretch
1494N-H Bend
1368C-H Bend
1160C-O Stretch

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to determine the purity of a sample. While specific HPLC methods for this compound are often developed and validated in-house by research laboratories depending on the sample matrix and analytical requirements, a general approach would involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector.

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A common solvent system for the TLC analysis of this compound is a mixture of pentane and ethyl acetate. The separated spots on the TLC plate are visualized, often under UV light or by staining, to assess the reaction's status. For this compound, a typical retention factor (Rf) value has been reported. epfl.ch

Thin-Layer Chromatography (TLC)
Parameter Value
Solvent System Pentane/Ethyl Acetate = 8:2
Retention Factor (Rf) 0.25 epfl.ch

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density distribution throughout the crystal, and from this, deduce the exact positions of the atoms, as well as the bond lengths and angles connecting them.

For this compound, a successful crystallographic analysis would provide a wealth of structural information. This would include the conformation of the molecule, the planarity of the carbamate group, and the precise bond lengths and angles of the cyanopropan and tert-butyl moieties. This empirical data is crucial for understanding the molecule's intrinsic structural properties.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC9H16N2O2
Formula Weight184.24
Crystal Systeme.g., Monoclinic
Space Groupe.g., P21/c
a (Å)e.g., 10.123
b (Å)e.g., 8.456
c (Å)e.g., 12.789
α (°)90
β (°)e.g., 105.4
γ (°)90
Volume (ų)e.g., 1056.7
Z4
Calculated Density (g/cm³)e.g., 1.158

Note: The data in this table is purely illustrative and does not represent experimentally determined values.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, the key interactions would likely involve hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

Hirshfeld Surface and Fingerprint Analysis for Interaction Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contact. Red spots on a d_norm map, for instance, indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of this compound

Contact TypeHypothetical Contribution (%)
H···He.g., 55.0
O···H/H···Oe.g., 25.5
N···H/H···Ne.g., 10.2
C···H/H···Ce.g., 8.1
Otherse.g., 1.2

Note: This data is hypothetical and for illustrative purposes only.

Future Research Directions and Outlook for Tert Butyl 2 Cyanopropan 2 Yl Carbamate

Development of More Efficient and Sustainable Synthetic Routes

While established methods for synthesizing tert-Butyl (2-cyanopropan-2-yl)carbamate exist, typically involving the reaction of tert-butyl carbamate (B1207046) with a suitable cyanopropyl derivative like 2-bromopropanenitrile, there is considerable scope for improvement in terms of efficiency, safety, and environmental impact. smolecule.com

Future research will likely focus on several key areas:

Alternative Carbamoylation Reagents: Exploring novel reagents for the introduction of the tert-butoxycarbonyl (Boc) group could lead to milder and more selective reaction conditions. For instance, reagents like tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate have been shown to be effective for green and chemoselective N-tert-butoxycarbonylation. rsc.org

Catalytic Approaches: The development of catalytic methods, such as the rhodium-catalyzed transfer of carbamates to suitable precursors, could significantly improve atom economy and reduce waste compared to stoichiometric approaches. nih.gov Phase-transfer catalysis is another promising avenue that can enable the use of greener solvents and reduce by-product formation. google.com

Sustainable Cyanide Sources: A major focus for sustainable synthesis will be the replacement of toxic cyanide sources. Research into universally applicable, non-toxic, and easy-to-handle cyanide sources, such as hexacyanoferrate or even biomass-derived materials like α-amino acids, is a critical direction. rsc.org The spatial separation of cyanide release and its consumption in the reaction could offer greater control and safety. rsc.org

Table 1: Comparison of Potential Synthetic Strategies
StrategyPotential AdvantageKey Research ChallengeReference
Catalytic Carbamate TransferHigh atom economy, reduced wasteCatalyst cost, stability, and substrate scope nih.gov
Green N-Boc ReagentsImproved chemoselectivity, milder conditionsReagent accessibility and scalability rsc.org
Non-Toxic Cyanide SourcesEnhanced safety, reduced environmental impactEfficiency of in-situ cyanide generation and reactivity rsc.org

Exploration of Novel Reactivity and Transformation Pathways

The dual functionality of this compound allows for a variety of chemical transformations. nbinno.com While reactions like hydrolysis of the carbamate or reduction of the nitrile are known, future work will aim to uncover more sophisticated and novel reactivity patterns. smolecule.com

Key areas for exploration include:

Nitrile Group Manipulations: The nitrile group can be transformed into various functional groups, such as amines, amides, or carboxylic acids. Exploring these transformations under novel catalytic systems could provide efficient entry into diverse molecular scaffolds.

Masked Iminium Ion Reactivity: α-aminonitriles can serve as stable precursors to highly reactive iminium ions. researchgate.net Investigating new methods for the in-situ generation of an iminium ion from this compound could open pathways for cascade reactions, spirocyclizations, and other complex bond-forming events. researchgate.net

Cycloaddition Reactions: While not directly applicable to the saturated backbone of the propan-2-yl group, derivatives of the parent compound could be designed to participate in cycloadditions. For example, related carbamates with unsaturated moieties have been shown to act as "chameleon" dienes in Diels-Alder reactions, reacting efficiently with both electron-rich and electron-deficient dienophiles. mdpi.com

Activation for Nucleophilic Substitution: The development of methods for activating adjacent C-H bonds or transforming the molecule into a better leaving group could enable novel substitution reactions, expanding its utility as a synthetic building block. nih.govresearchgate.net

Expansion of Applications in Diverse Chemical Syntheses

The primary application of this compound and related α-aminonitriles is as intermediates in organic synthesis. nbinno.com A significant future direction is to expand their use in the synthesis of high-value molecules.

Promising applications to be explored include:

Synthesis of Unnatural Amino Acids: The Strecker synthesis is a classic method for producing amino acids from aldehydes via an α-aminonitrile intermediate. wikipedia.org By analogy, this compound can be seen as a precursor to α,α-disubstituted amino acids, which are valuable components in peptide and protein engineering. wikipedia.org

Natural Product Synthesis: α-Aminonitriles are key building blocks in the total synthesis of complex alkaloids and other natural products. researchgate.net Future research could demonstrate the utility of this compound as a key fragment in the convergent synthesis of biologically active natural products like lepadiformine (B1252025) or ilicifoline B. researchgate.net

Pharmaceutical Intermediates: The compound's structure is a valuable motif in medicinal chemistry. smolecule.com Systematic exploration of its use in constructing libraries of novel compounds for drug discovery, particularly for targets where α-substituted amino moieties are crucial for activity, is a promising avenue.

Deeper Mechanistic Understanding Through Advanced Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and predicting new reactivity. Advanced computational chemistry offers powerful tools to achieve this.

Future research should focus on:

Modeling Reaction Pathways: Using Density Functional Theory (DFT) and other computational methods to model the transition states and intermediates of key reactions, such as carbamate formation or nitrile transformations. researchgate.net This can elucidate the role of catalysts, solvents, and substituents on reaction rates and selectivity.

Understanding Catalyst-Substrate Interactions: For catalyzed reactions, computational studies can reveal the precise nature of the interactions between the catalyst and this compound. This is particularly relevant for developing new organocatalysts for asymmetric transformations, where hydrogen bonding and other non-covalent interactions are key to stereocontrol. mdpi.com

Predicting Novel Reactivity: Computational screening can be employed to predict the feasibility of new, unexplored reaction pathways. By calculating reaction energetics, researchers can identify promising transformations to investigate experimentally, accelerating the discovery of novel reactivity. mdpi.com This approach has been successfully used to understand the properties and potential of other carbamate-containing molecules. mdpi.com

Table 2: Compound Names Mentioned in the Article
Compound Name
2-bromopropanenitrile
acetaldehyde
di-tert-butyl dicarbonate (B1257347)
hexacyanoferrate
ilicifoline B
lepadiformine A
potassium carbonate
tert-butyl carbamate
tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate
This compound
tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate

Q & A

Q. What synthetic methodologies are most effective for preparing tert-butyl (2-cyanopropan-2-yl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves nucleophilic substitution or carbamate coupling reactions. For example, multi-step routes may use Boc (tert-butoxycarbonyl) protection strategies, where intermediates are generated via iodolactamization or amide alkylation . Reaction conditions such as temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield. Optimization should include monitoring via TLC or HPLC to isolate intermediates and minimize side reactions like hydrolysis of the cyanopropane moiety.

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer: Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard for isolating carbamate derivatives. For polar byproducts, reverse-phase HPLC may enhance separation. Recrystallization from ethanol or acetone can improve purity, but solvent choice must avoid destabilizing the cyanopropyl group. Analytical techniques like NMR and mass spectrometry should validate purity (>95%) before further use .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise during refinement?

Methodological Answer: SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. Key steps include:

  • Data Collection: High-resolution (<1.0 Å) diffraction data from single crystals.
  • Structure Solution: Direct methods (SHELXD) for phase determination.
  • Refinement Challenges:
    • Disordered tert-butyl groups require constraints (e.g., AFIX commands).
    • Hydrogen bonding between the carbamate NH and nitrile group may necessitate distance restraints.
    • Twinning or low-resolution data may require iterative refinement with R1 convergence <5% .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects, dynamic conformational changes, or incorrect computational models. Strategies include:

  • Experimental Validation: Acquire NMR in multiple solvents (DMSO-d6, CDCl3) to assess solvent-dependent shifts.
  • Computational Adjustments: Use density functional theory (DFT) with solvent models (e.g., PCM) for NMR prediction.
  • Crystallographic Cross-Check: Compare experimental X-ray bond lengths/angles with DFT-optimized geometries .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (e.g., Gaussian or ORCA) can model transition states and activation energies. Focus on:

  • Nitrile Group Stability: Assess susceptibility to hydrolysis under acidic/basic conditions via Fukui indices.
  • Leaving Group Potential: Calculate bond dissociation energies (BDEs) for the carbamate oxygen to predict cleavage tendencies.
  • Solvent Effects: Use COSMO-RS to simulate reaction pathways in polar aprotic solvents .

Safety and Stability

Q. What safety protocols are critical for handling this compound given its potential hazards?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Exposure Control: Monitor airborne concentrations with P95 respirators if local exhaust ventilation is insufficient.
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and avoid water to prevent hydrolysis .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation be mitigated?

Methodological Answer:

  • Thermal Stability: Store at 2–8°C in amber vials to prevent UV-induced decomposition.
  • Moisture Sensitivity: Use desiccants (silica gel) in sealed containers; avoid humid environments.
  • Long-Term Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products like tert-butanol or cyanide derivatives .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across labs?

Methodological Answer:

  • Standardized Protocols: Publish detailed synthetic procedures with exact stoichiometry, catalyst lots, and purification thresholds.
  • Interlab Validation: Share NMR (1H, 13C) and IR spectra in open-access databases (PubChem) for cross-comparison.
  • Crystallographic Data: Deposit CIF files in the Cambridge Structural Database (CSD) to benchmark structural parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.